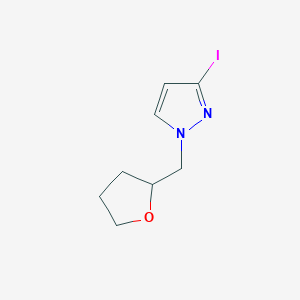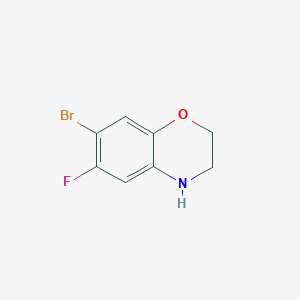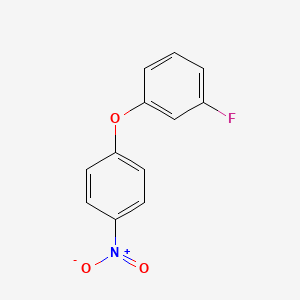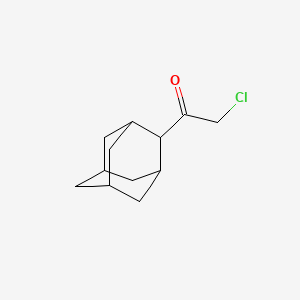
3-Iodo-1-(oxolan-2-ylmethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-Iodo-1-(oxolan-2-ylmethyl)pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves 1,3-dipolar cycloadditions of 3-ylideneoxindoles with in-situ-generated α-diazoketones, which can produce biologically active spiro[pyrazolin-3,3'-oxindoles] with excellent regioselectivity and diastereoselectivity . Another approach utilizes molecular iodine as a catalyst to synthesize highly functionalized pyrazoles in an eco-friendly process in aqueous medium . Iodine-promoted synthesis is also reported for the formation of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides, which is a highly efficient route under mild conditions . These methods highlight the versatility and efficiency of iodine-mediated reactions in the synthesis of pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. X-ray crystallography studies have revealed that pyrazole rings can adopt different conformations and are capable of forming stable crystal structures with intermolecular hydrogen bonds and π-π stacking interactions . The dihedral angles between the rings and the presence of substituents can significantly influence the overall molecular conformation and stability.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can be used in oxidative cyclization reactions to synthesize fused heterocyclic compounds, such as triazolopyridines, which exhibit interesting biological properties . They can also participate in oxidative coupling reactions to form quinazolinones and pyrazolopyrimidinones, which are important scaffolds in pharmaceutical chemistry . The reactivity of pyrazole derivatives is greatly influenced by the presence of functional groups and the catalytic conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as iodine can affect the compound's polarity, solubility, and reactivity. Pyrazole derivatives have been found to exhibit a range of optical properties, including absorption and fluorescence, which can be tuned by modifying the molecular structure . The thermal stability and decomposition patterns of these compounds can be studied using thermogravimetric analysis, providing insights into their potential applications and handling requirements .
properties
IUPAC Name |
3-iodo-1-(oxolan-2-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXRRRKOMPAEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC(=N2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-(oxolan-2-ylmethyl)pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)
![8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3020597.png)

![3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B3020600.png)
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020601.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(4-chlorophenyl)pyridazin-3-one](/img/structure/B3020604.png)
